Cyclopropane-1,1-dicarbaldehyde
Description
Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7, molecular formula C₅H₆O₄) is a strained bicyclic compound with two carboxylic acid groups attached to a cyclopropane ring. It is a versatile synthetic intermediate in organic and medicinal chemistry. Notably, it serves as a precursor for pharmaceuticals such as montelukast (an asthma drug) and ketorolac (a nonsteroidal anti-inflammatory drug) . The compound exhibits a melting point of 134–136°C and is commercially available with a purity of 97–98% .
While the user’s query specifies "cyclopropane-1,1-dicarbaldehyde," the provided evidence primarily focuses on cyclopropane-1,1-dicarboxylic acid and its ester derivatives (e.g., dimethyl, diethyl, or di-n-propyl esters). This article will instead compare cyclopropane-1,1-dicarboxylic acid and its esters with structurally similar compounds.
Properties
CAS No. |
136476-41-0 |
|---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
cyclopropane-1,1-dicarbaldehyde |
InChI |
InChI=1S/C5H6O2/c6-3-5(4-7)1-2-5/h3-4H,1-2H2 |
InChI Key |
LLYSBMNJRGHFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclopropane-1,1-Dicarboxylate Esters
Dimethyl cyclopropane-1,1-dicarboxylate (CAS 6914-71-2) and diethyl cyclopropane-1,1-dicarboxylate (CAS 1559-02-0) are ester derivatives of the parent dicarboxylic acid. These esters are pivotal in synthesizing heterocycles and coordination polymers. For example:
- Reactivity : They undergo acid-induced intramolecular transesterification to form cyclopropa[c]coumarins, though this method fails for larger lactones .
- Synthetic Yields : Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate (Compound 91) is synthesized in 99% yield under palladium catalysis .
- Applications : Used in polymer synthesis with low volume shrinkage, as seen in photopolymerization of vinylcyclopropane dicarboxylates .
Cyclopentane-1,3-Dicarbaldehyde
Cyclopentane-1,3-dicarbaldehyde (CID 14288766, C₇H₁₀O₂) shares structural similarities but differs in ring size and functional groups. Its larger ring reduces strain, altering reactivity:
Other Cyclopropane Derivatives
- Cyclopropanecarboxylic Acid (CAS 1759-53-1): A monocarboxylic analog with a lower molecular weight (86.09 g/mol) and boiling point (182–184°C) . Unlike the dicarboxylic acid, it lacks the bifunctional reactivity critical for coordination chemistry (e.g., cobalt(II) complexes ).
- 1-Amino-1-cyclopropanecarboxylic Acid: Used in peptide synthesis but lacks the dual acid groups for metal coordination .
Key Research Findings
Coordination Chemistry
Polymer Science
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate monomers (80:20 mixture of isomers) polymerize with low volume shrinkage (~5%), advantageous for dental resins and coatings .
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